2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol
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Overview
Description
2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol is an organic compound that features a phenol group substituted with an iodine atom and a bis(5-methylfuran-2-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol typically involves the reaction of 5-methylfurfural with appropriate reagents to form the bis(5-methylfuran-2-yl)methyl group. This intermediate is then reacted with 4-iodophenol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated phenols .
Scientific Research Applications
2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the iodine atom and furan rings may participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar reactivity.
5-Methylfurfural: A precursor in the synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol.
2,5-Dimethylfuran: Another furan derivative with applications in fuel and chemical synthesis
Uniqueness
This compound is unique due to the presence of both the bis(5-methylfuran-2-yl)methyl group and the iodine-substituted phenol. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-4-iodophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IO3/c1-10-3-7-15(20-10)17(16-8-4-11(2)21-16)13-9-12(18)5-6-14(13)19/h3-9,17,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQILYVCSSYOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C=CC(=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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